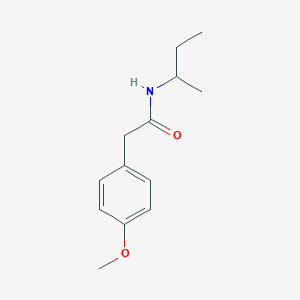![molecular formula C25H21NO5 B5123557 benzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B5123557.png)
benzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate, also known as compound 1, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of benzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate 1 is not fully understood. However, studies have suggested that it may exert its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress. In vivo studies have shown that it can inhibit tumor growth and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using benzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate 1 in lab experiments is its relatively simple synthesis method. Additionally, its diverse range of potential applications makes it a useful tool for researchers in various fields. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on benzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate 1. One potential area of investigation is its use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential molecular targets. In material science, benzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate 1 could be explored for its potential use in the synthesis of novel materials with unique properties. In agriculture, it could be investigated for its potential use as a plant growth regulator to improve crop yields.
Synthesemethoden
Compound 1 can be synthesized through a multi-step process that involves the reaction of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenol with benzyl 2-bromobutanoate in the presence of a base. The resulting intermediate is then subjected to a palladium-catalyzed coupling reaction with 4-bromophenol to yield benzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate 1.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, benzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate 1 has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In material science, benzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate 1 has been used as a building block for the synthesis of novel polymers and materials. In agriculture, benzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate 1 has been investigated for its potential use as a plant growth regulator.
Eigenschaften
IUPAC Name |
benzyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-2-22(25(29)30-16-17-8-4-3-5-9-17)31-19-14-12-18(13-15-19)26-23(27)20-10-6-7-11-21(20)24(26)28/h3-15,22H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLKTINEVOLFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC1=CC=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5123499.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5123505.png)
![methyl 4-({4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoate](/img/structure/B5123507.png)

![N~2~-acetyl-N~1~-{[(diphenylmethyl)amino]carbonyl}isoleucinamide](/img/structure/B5123523.png)
![5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123531.png)
![N-[4-(N-{[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5123535.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(2-pyridinyl)propanamide](/img/structure/B5123540.png)
![N-(3-{[2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5123574.png)
![ethyl N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-beta-alaninate](/img/structure/B5123576.png)
![4-[(diphenylmethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5123582.png)

